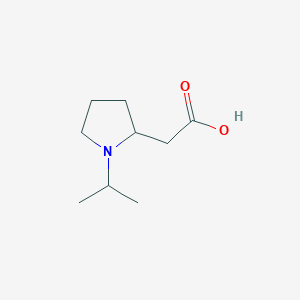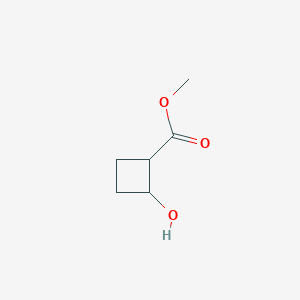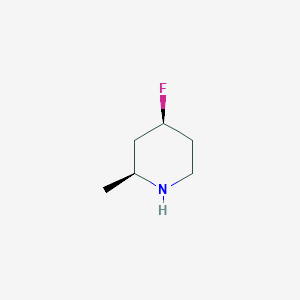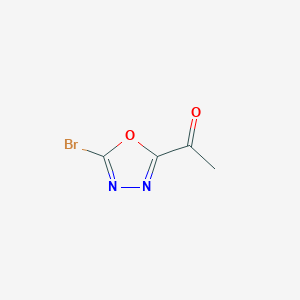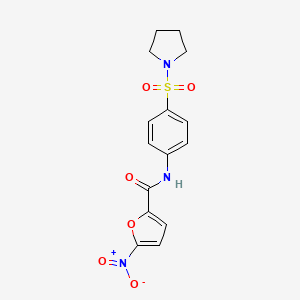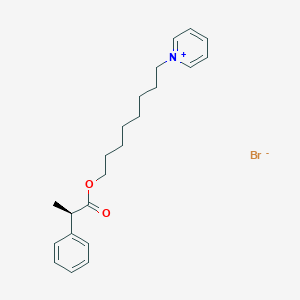
Hex-5-en-1-yldimethoxy(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-5-en-1-yldimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . This compound is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to two methoxy groups and one methyl group. It is commonly used in various chemical applications due to its unique properties.
Méthodes De Préparation
Hex-5-en-1-yldimethoxy(methyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of hex-5-en-1-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Hex-5-en-1-yldimethoxy(methyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hex-5-en-1-yldimethoxy(methyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mécanisme D'action
The mechanism of action of hex-5-en-1-yldimethoxy(methyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon atom can undergo various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For example, in surface modification applications, the compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane layer .
Comparaison Avec Des Composés Similaires
Hex-5-en-1-yldimethoxy(methyl)silane can be compared with other similar organosilicon compounds, such as methyltrimethoxysilane and octadecyltrimethoxysilane . While all these compounds contain silicon atoms bonded to methoxy groups, this compound is unique due to the presence of the hexenyl group, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Similar Compounds
- Methyltrimethoxysilane
- Octadecyltrimethoxysilane
Propriétés
Formule moléculaire |
C9H20O2Si |
|---|---|
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
hex-5-enyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9-12(4,10-2)11-3/h5H,1,6-9H2,2-4H3 |
Clé InChI |
KRTXUJQQASWSIK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(CCCCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


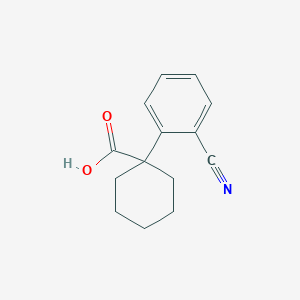

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
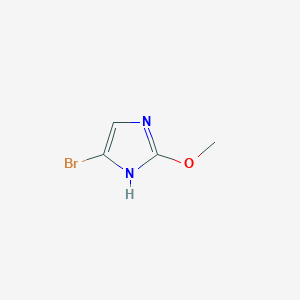
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
